molecular formula C16H20N2O B13763327 Indole, 5-acetyl-3-piperidinomethyl- CAS No. 69382-22-5

Indole, 5-acetyl-3-piperidinomethyl-

Cat. No.: B13763327
CAS No.: 69382-22-5
M. Wt: 256.34 g/mol
InChI Key: GPTNRJMZXRLDDP-UHFFFAOYSA-N
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Description

Indole, 5-acetyl-3-piperidinomethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound Indole, 5-acetyl-3-piperidinomethyl- is of particular interest due to its unique structure, which combines the indole moiety with an acetyl group and a piperidinomethyl group, potentially enhancing its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 5-acetyl-3-piperidinomethyl- typically involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a secondary amine, such as piperidine . The reaction conditions often include the use of an acid catalyst and a solvent like methanol or ethanol. The acetylation of the indole derivative can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of Indole, 5-acetyl-3-piperidinomethyl- may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Indole, 5-acetyl-3-piperidinomethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Indole, 5-acetyl-3-piperidinomethyl- involves its interaction with various molecular targets and pathways:

Properties

CAS No.

69382-22-5

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-[3-(piperidin-1-ylmethyl)-1H-indol-5-yl]ethanone

InChI

InChI=1S/C16H20N2O/c1-12(19)13-5-6-16-15(9-13)14(10-17-16)11-18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8,11H2,1H3

InChI Key

GPTNRJMZXRLDDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CN3CCCCC3

Origin of Product

United States

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